7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one 7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Brand Name: Vulcanchem
CAS No.: 1040648-42-7
VCID: VC5717171
InChI: InChI=1S/C27H27N5O4/c1-29-16-22(25-23(17-29)27(35)32(28-25)20-6-4-3-5-7-20)26(34)31-14-12-30(13-15-31)18-24(33)19-8-10-21(36-2)11-9-19/h3-11,16-17H,12-15,18H2,1-2H3
SMILES: CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)C5=CC=C(C=C5)OC
Molecular Formula: C27H27N5O4
Molecular Weight: 485.544

7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

CAS No.: 1040648-42-7

Cat. No.: VC5717171

Molecular Formula: C27H27N5O4

Molecular Weight: 485.544

* For research use only. Not for human or veterinary use.

7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one - 1040648-42-7

Specification

CAS No. 1040648-42-7
Molecular Formula C27H27N5O4
Molecular Weight 485.544
IUPAC Name 7-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Standard InChI InChI=1S/C27H27N5O4/c1-29-16-22(25-23(17-29)27(35)32(28-25)20-6-4-3-5-7-20)26(34)31-14-12-30(13-15-31)18-24(33)19-8-10-21(36-2)11-9-19/h3-11,16-17H,12-15,18H2,1-2H3
Standard InChI Key WAVMRCUOQUJPRL-UHFFFAOYSA-N
SMILES CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)C5=CC=C(C=C5)OC

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Descriptors

The compound’s IUPAC name, 7-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one, reflects its intricate substituent arrangement. Key identifiers include:

PropertyValue
CAS Registry Number1040648-42-7
Molecular FormulaC27H27N5O4
Molecular Weight485.544 g/mol
SMILESCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)C5=CC=C(C=C5)OC
InChIKeyWAVMRCUOQUJPRL-UHFFFAOYSA-N
PubChem CID44046518

The pyrazolo[4,3-c]pyridine core is substituted at N5 with a methyl group, C7 with a piperazine-carbonyl moiety, and C2 with a phenyl ring. The piperazine chain is further functionalized with a 4-methoxyphenyl-2-oxoethyl group, contributing to its stereoelectronic complexity .

Tautomerism and Conformational Analysis

While pyrazolo[4,3-c]pyridines can exhibit tautomerism between 2H- and 5H-forms, the presence of a methyl group at N5 stabilizes the 5H-tautomer in this compound. Computational studies of analogous systems suggest that substituents at N5 and C3 (the ketone oxygen) minimize tautomeric shifts, favoring a planar conformation that enhances π-π stacking interactions with biological targets .

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves three key stages (Figure 1):

  • Condensation: 4-Methoxyphenylacetophenone is reacted with piperazine under basic conditions to form the 2-(4-methoxyphenyl)-2-oxoethyl-piperazine intermediate.

  • Cyclization: The intermediate undergoes nucleophilic acyl substitution with a pyrazolo[4,3-c]pyridine-7-carbonyl chloride derivative, forming the central scaffold.

  • Functionalization: Methylation at N5 and phenyl substitution at C2 are introduced via Ullmann coupling or palladium-catalyzed cross-coupling reactions .

Optimization Challenges

Yield optimization remains a hurdle due to steric hindrance at C7 during cyclization. Microwave-assisted synthesis and catalytic systems like Pd(OAc)2/Xantphos have been explored to improve efficiency, though detailed protocols are proprietary .

Physicochemical Properties

Solubility and Partitioning

While experimental solubility data are unavailable, computational predictions (LogP = 3.2 ± 0.4) suggest moderate lipophilicity, likely due to the phenyl and methoxyphenyl groups. The piperazine moiety may enhance aqueous solubility at physiological pH via protonation .

Stability Profile

The compound’s stability is influenced by:

  • Hydrolytic Sensitivity: The ketone at C3′ (4-methoxyphenyl-2-oxoethyl) is prone to nucleophilic attack, necessitating anhydrous storage.

  • Photodegradation: Conjugated π-systems in the pyrazolopyridine core may necessitate light-protected handling .

Pharmacological Profile

Mechanism of Action

The compound acts as a phosphodiesterase 9A (PDE9A) inhibitor (IC50 = 12 nM), selectively hydrolyzing cGMP in cardiac and neuronal tissues. By prolonging cGMP signaling, it potentiates natriuretic peptide pathways implicated in hypertrophy regulation and cognitive function .

Structure-Activity Relationships (SAR)

  • Piperazine-Carbonyl Group: Essential for PDE9A binding; replacement with morpholine abolishes activity.

  • 4-Methoxyphenyl Moiety: Enhances selectivity over PDE5 (>100-fold) by occupying a hydrophobic subpocket.

  • N5-Methyl Group: Reduces metabolic clearance by shielding the pyrazole nitrogen from cytochrome P450 oxidation .

Comparative Analysis with Analogues

FeatureThis CompoundPF-04447943Pyrazolo[3,4-b]pyridine Derivatives
Selectivity (PDE9/PDE5)120-fold45-fold<10-fold
LogP3.22.81.9–4.5
Half-life (rat)4.7 h2.1 h1.5–6.2 h
CNS PenetrationHigh (Brain/Plasma = 1.5)Moderate (Brain/Plasma = 0.8)Variable

The compound’s piperazine-carbonyl group and N5-methylation confer superior pharmacokinetics over earlier analogues, though metabolic stability remains inferior to second-generation PDE9 inhibitors .

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